molecular formula C2H4 B1605602 Ethylene-d1 CAS No. 2680-00-4

Ethylene-d1

Cat. No.: B1605602
CAS No.: 2680-00-4
M. Wt: 29.06 g/mol
InChI Key: VGGSQFUCUMXWEO-MICDWDOJSA-N
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Description

This compound has the molecular formula C₂H₃D and a molecular weight of 29.0593 g/mol . Ethylene-d1 is primarily used in scientific research, particularly in studies involving isotopic labeling and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene-d1 can be synthesized through various methods, including the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of a hydrogen atom with deuterium.

Industrial Production Methods: Industrial production of this compound is less common compared to its synthesis in research laboratories. it can be produced using similar methods as those used for ethylene, such as steam cracking of hydrocarbons, followed by isotopic exchange reactions to introduce deuterium. The process involves the use of deuterium gas and specialized catalysts to achieve the desired isotopic substitution .

Chemical Reactions Analysis

Types of Reactions: Ethylene-d1 undergoes similar chemical reactions as ethylene, including:

    Oxidation: this compound can be oxidized to form ethylene oxide or acetaldehyde.

    Reduction: It can be reduced to form ethane-d1.

    Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used for reduction reactions.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can lead to the formation of halogenated this compound derivatives.

Major Products Formed:

Scientific Research Applications

Ethylene-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethylene-d1 is similar to that of ethylene. At the molecular level, this compound interacts with specific receptors and enzymes, leading to various biochemical and physiological effects. In plants, this compound binds to ethylene receptors, triggering a signal transduction pathway that regulates processes such as fruit ripening, flower wilting, and leaf abscission. The presence of deuterium can influence the rate of these processes due to the kinetic isotope effect, where the heavier isotope (deuterium) leads to slower reaction rates compared to hydrogen .

Comparison with Similar Compounds

Ethylene-d1 can be compared with other similar compounds such as:

    Ethylene (C₂H₄): The non-deuterated form of ethylene, widely used in the chemical industry and as a plant hormone.

    Ethane-d1 (C₂H₅D): A deuterated form of ethane, used in similar isotopic labeling studies.

    Acetylene-d1 (C₂HD): A deuterated form of acetylene, used in studies of reaction mechanisms and isotope effects.

Uniqueness: this compound is unique due to the presence of deuterium, which provides valuable insights into reaction mechanisms and kinetic isotope effects. The isotopic substitution allows researchers to study the influence of mass and bond strength on chemical reactions, making it a valuable tool in both fundamental and applied research .

Properties

IUPAC Name

deuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181305
Record name Ethylene-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

29.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-00-4
Record name Ethylene-d1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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